4-chloro-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzenecarboxamide

Dopamine D3 receptor Antagonist Affinity

4-Chloro-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzenecarboxamide (CAS 338404-90-3) is a synthetic chroman-containing benzamide derivative. It functions primarily as a dopamine D3 receptor antagonist, with documented affinity in the low nanomolar range at recombinant human D3 receptors.

Molecular Formula C16H12ClNO4
Molecular Weight 317.73
CAS No. 338404-90-3
Cat. No. B2385339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzenecarboxamide
CAS338404-90-3
Molecular FormulaC16H12ClNO4
Molecular Weight317.73
Structural Identifiers
SMILESC1CC2=C(C=C(C(=O)O2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C1
InChIInChI=1S/C16H12ClNO4/c17-10-6-4-9(5-7-10)15(20)18-12-8-11-13(19)2-1-3-14(11)22-16(12)21/h4-8H,1-3H2,(H,18,20)
InChIKeyWIHVGOXPGIDCEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzenecarboxamide (CAS 338404-90-3): Compound Identity and Pharmacological Class


4-Chloro-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzenecarboxamide (CAS 338404-90-3) is a synthetic chroman-containing benzamide derivative. It functions primarily as a dopamine D3 receptor antagonist, with documented affinity in the low nanomolar range at recombinant human D3 receptors [1]. The compound is structurally related to a series of chroman derivatives explored for their potential in CNS disorders where D3 receptor modulation is implicated [2]. Its chlorinated benzamide motif distinguishes it from earlier chroman analogs, potentially contributing to a distinct selectivity and safety profile relative to non-selective dopaminergic agents.

Why Generic Substitution of 4-Chloro-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzenecarboxamide with Other Chroman or Benzamide Derivatives Carries Scientific Risk


Within the chroman-benzamide chemical space, minor structural modifications produce profound shifts in dopamine receptor subtype selectivity and off-target liability. For instance, the presence and position of a chlorine substituent on the benzamide ring can drastically alter the D3/D2 affinity ratio and hERG channel binding—two critical parameters for CNS drug discovery [1]. Generic substitution with a close analog lacking the 4-chloro substitution or with a different chroman oxidation state risks introducing a compound with diminished D3 affinity, eroded D3/D2 selectivity, or a substantially higher hERG liability, each of which can invalidate preclinical efficacy or safety models. The quantitative evidence below demonstrates that this specific compound occupies a measurable selectivity and safety niche that cannot be assumed for any in-class compound without equivalent characterization data.

4-Chloro-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzenecarboxamide: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


D3 Receptor Antagonist Potency: 4-Chloro Chroman-Benzamide vs. Prototypical D3 Agents

The target compound exhibits a Ki of 25.1 nM at the human dopamine D3 receptor, measured as antagonist activity in CHO cells using a [35S]GTPγS binding assay [1]. This places it among moderately potent D3 antagonists. For context, the well-studied selective D3 antagonist SB-277011-A has a reported Ki of approximately 10 nM under similar conditions, while the non-selective antipsychotic haloperidol possesses a D3 Ki of ~1-3 nM [2]. Although direct head-to-head data are not available in the same assay panel, the target compound's potency is within one order of magnitude of SB-277011-A but with a distinct chroman scaffold that may offer different physicochemical properties.

Dopamine D3 receptor Antagonist Affinity Binding assay

D3/D2 Selectivity Ratio: Quantifying Subtype Preference Over the D2 Receptor

The compound demonstrates a D3/D2 selectivity ratio of approximately 12.6-fold, based on a D2 Ki of 316 nM measured in the same [35S]GTPγS binding assay format in CHO cells expressing human D2 receptors [1]. This level of selectivity is notable: the first-generation atypical antipsychotic clozapine, for example, shows roughly 5-10 fold D3/D2 selectivity, whereas the highly selective agent SB-277011-A exhibits >100-fold selectivity. The measured 12.6-fold window positions the target compound as a moderately selective D3 antagonist, which may be advantageous for studies where complete D2 sparing is not required, such as in certain addiction or Parkinson's disease psychosis models where partial D2 blockade could be therapeutically relevant.

D3/D2 selectivity Dopamine receptor subtypes Receptor binding Antipsychotic

hERG Liability Profile: Differentiated Cardiovascular Safety Signal vs. Common D3/D2 Ligands

The compound shows an IC50 of 794 nM for displacement of [3H]dofetilide from the human ERG (hERG) potassium channel, a standard surrogate for cardiac QT prolongation risk [1]. This value corresponds to a hERG/D3 affinity ratio of approximately 32 (794 nM / 25.1 nM), indicating a preliminary >30-fold safety window for cardiac ion channel effects. By comparison, the widely used D2/D3 antagonist haloperidol exhibits a hERG IC50 near 100 nM (hERG/D3 ratio <100), while some D3-preferring agents like BP-897 have shown hERG activity below 1 µM. The 794 nM IC50 suggests that the target compound occupies a favorable position on the potency-safety trade-off curve for D3 antagonists, potentially offering reduced cardiac risk compared to typical antipsychotics.

hERG Cardiotoxicity Safety pharmacology QT prolongation

Optimized Application Scenarios for 4-Chloro-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzenecarboxamide in Drug Discovery and Preclinical Research


Lead Compound for D3-Selective Antipsychotic or Anti-Addiction Agent Optimization

The compound's moderate D3 potency (Ki 25.1 nM) and 12.6-fold D3/D2 selectivity make it an attractive starting point for medicinal chemistry campaigns aiming to develop next-generation antipsychotics or pharmacotherapies for substance use disorders. Unlike highly selective D3 ligands (e.g., SB-277011-A) that completely spare D2 receptors, this compound's residual D2 engagement may better recapitulate the polypharmacology of clinically effective atypical antipsychotics, providing a scaffold that can be systematically derivatized to balance efficacy against positive symptoms with metabolic and motor side-effect liabilities [1].

Tool Compound for Parkinson's Disease Psychosis Models Requiring Partial D2 Activity

In preclinical models of Parkinson's disease psychosis (PDP), there is a therapeutic hypothesis that selective D3 antagonism with modest D2 blockade reduces psychotic symptoms without exacerbating motor deficits. With a D2 Ki of 316 nM, this compound may provide sufficient D2 occupancy at behaviorally relevant doses to test this hypothesis, while its hERG IC50 of 794 nM offers a preliminary safety margin for chronic dosing studies in rodents [1]. Researchers can use this compound as a reference standard when benchmarking novel PDP candidates.

Cardiosafety Reference Compound for hERG Profiling of D3 Antagonist Series

The quantitative hERG data (IC50 794 nM; hERG/D3 ratio ~32) provides a defined benchmark for cardiotoxicity screening within D3 antagonist programs. Lead optimization efforts can use this compound as an internal reference to track whether structural modifications improve or worsen the hERG safety margin, enabling data-driven prioritization of candidates for in vivo telemetry or thorough QT studies [1].

Quote Request

Request a Quote for 4-chloro-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.